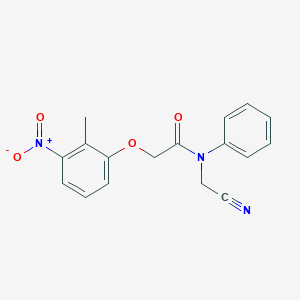
N-(cyanomethyl)-2-(2-methyl-3-nitrophenoxy)-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(cyanomethyl)-2-(2-methyl-3-nitrophenoxy)-N-phenylacetamide, also known as CMNPA, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicinal chemistry.
Mécanisme D'action
The mechanism of action of N-(cyanomethyl)-2-(2-methyl-3-nitrophenoxy)-N-phenylacetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in cancer cell growth and inflammation. N-(cyanomethyl)-2-(2-methyl-3-nitrophenoxy)-N-phenylacetamide has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(cyanomethyl)-2-(2-methyl-3-nitrophenoxy)-N-phenylacetamide has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and provide analgesic effects. However, more research is needed to fully understand its effects on the human body.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(cyanomethyl)-2-(2-methyl-3-nitrophenoxy)-N-phenylacetamide in lab experiments is its potential as a novel anticancer agent. However, one limitation is its limited availability and high cost, which may make it difficult for researchers to obtain and use in their experiments.
Orientations Futures
There are several future directions for the research of N-(cyanomethyl)-2-(2-methyl-3-nitrophenoxy)-N-phenylacetamide. One area of focus is the development of more efficient and cost-effective synthesis methods. Additionally, further research is needed to fully understand the mechanism of action of N-(cyanomethyl)-2-(2-methyl-3-nitrophenoxy)-N-phenylacetamide and its potential applications in the treatment of cancer and other diseases. The development of N-(cyanomethyl)-2-(2-methyl-3-nitrophenoxy)-N-phenylacetamide derivatives with improved activity and lower toxicity is also an area of interest for future research.
In conclusion, N-(cyanomethyl)-2-(2-methyl-3-nitrophenoxy)-N-phenylacetamide is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicinal chemistry. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. While more research is needed to fully understand its potential, N-(cyanomethyl)-2-(2-methyl-3-nitrophenoxy)-N-phenylacetamide shows promise as a novel anticancer agent and as a potential treatment for other diseases.
Méthodes De Synthèse
The synthesis method of N-(cyanomethyl)-2-(2-methyl-3-nitrophenoxy)-N-phenylacetamide involves the reaction between 2-methyl-3-nitrophenol, cyanomethyl acetate, and N-phenylacetamide in the presence of a base catalyst. The resulting compound is then purified through recrystallization to obtain pure N-(cyanomethyl)-2-(2-methyl-3-nitrophenoxy)-N-phenylacetamide.
Applications De Recherche Scientifique
N-(cyanomethyl)-2-(2-methyl-3-nitrophenoxy)-N-phenylacetamide has been found to have potential applications in the field of medicinal chemistry. It has been studied for its anticancer activity, with promising results in inhibiting the growth of cancer cells. N-(cyanomethyl)-2-(2-methyl-3-nitrophenoxy)-N-phenylacetamide has also been investigated for its anti-inflammatory and analgesic properties, as well as its potential use as a pesticide.
Propriétés
IUPAC Name |
N-(cyanomethyl)-2-(2-methyl-3-nitrophenoxy)-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4/c1-13-15(20(22)23)8-5-9-16(13)24-12-17(21)19(11-10-18)14-6-3-2-4-7-14/h2-9H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEONEFSTBNBQHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1OCC(=O)N(CC#N)C2=CC=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyanomethyl)-2-(2-methyl-3-nitrophenoxy)-N-phenylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

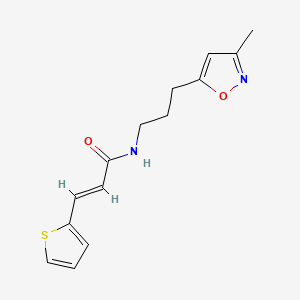
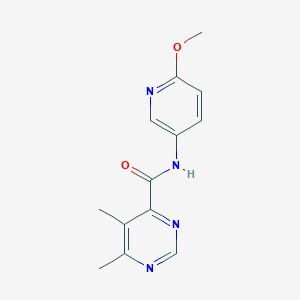

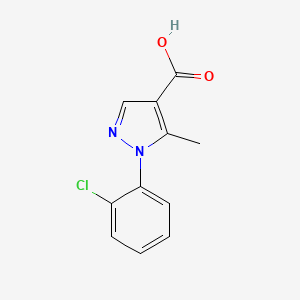

![N-(2,2-dimethoxyethyl)-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide](/img/structure/B2857005.png)
![2-{7-chloro-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-4-yl}-N-(4-ethylphenyl)acetamide](/img/structure/B2857006.png)

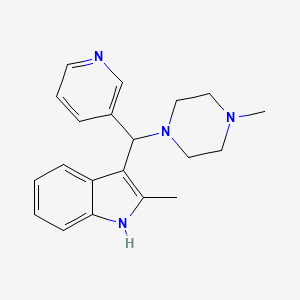
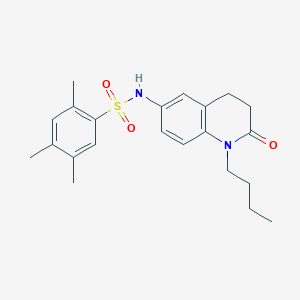

![4-Methyl-2-phenyl-5-({[3-(trifluoromethyl)benzoyl]oxy}ethanimidoyl)-1,3-thiazole](/img/structure/B2857014.png)

![5-((3,4-Dimethoxyphenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2857016.png)